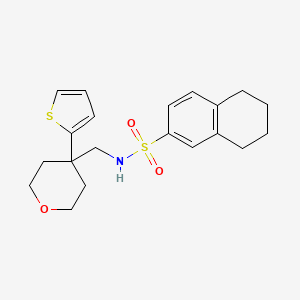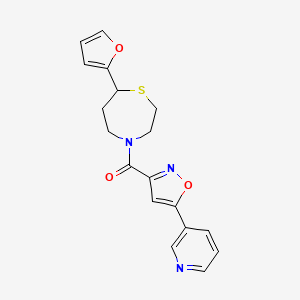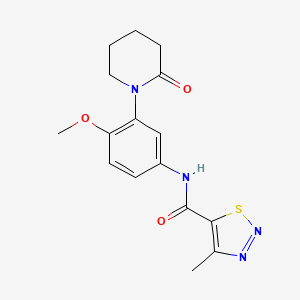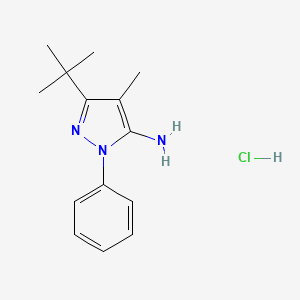
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Activities
The chemical compound (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea has been explored for its potential applications in various fields of scientific research, notably in the development of herbicides. A study demonstrated that introducing pharmacophores like cyclic imide, phenylurea, and (E)-methyl 2-methoxyimino-2-o-tolylacetate into the scaffold of triazolinone resulted in compounds with significant herbicidal activities. Among these, certain derivatives exhibited better herbicidal efficacy compared to phenylurea-type triazolinones, highlighting their potential as postemergent herbicides for controlling broadleaf weeds in rice fields (Luo et al., 2008).
Antioxidant Applications
Another significant area of research has been the antioxidant properties of related compounds, with ethoxyquin (EQ) being widely used in animal feed to protect against lipid peroxidation. Despite its widespread use, concerns regarding its potential harmful effects have spurred investigations into its safety and toxicological profile. Studies focusing on ethoxyquin's ability to pass from feed to farmed animals and potentially to humans through consumption have been conducted to ensure its safe use at permitted concentrations, aiming to mitigate any adverse health impacts (Blaszczyk et al., 2013).
Molecular Synthesis and Antimicrobial Activity
The synthesis and antimicrobial activities of novel compounds derived from quinazoline, including those similar in structure to this compound, have been explored as well. Research in this area aims to develop new antimicrobial agents by synthesizing and characterizing various quinazoline derivatives and evaluating their efficacy against microbial pathogens. This includes the creation of compounds with potential applications in treating infections or as preservatives in various products to enhance their shelf-life and safety (Habib et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves the condensation of 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate, followed by the reaction of the resulting intermediate with (E)-N'-phenyl-N-(3-phenylpropyl)urea.", "Starting Materials": [ "3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one", "phenyl isocyanate", "(E)-N'-phenyl-N-(3-phenylpropyl)urea" ], "Reaction": [ "Step 1: Condensation of 3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenyl isocyanate in the presence of a base such as triethylamine or potassium carbonate to form the intermediate 1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-yl)phenyl isocyanate.", "Step 2: Reaction of the intermediate with (E)-N'-phenyl-N-(3-phenylpropyl)urea in the presence of a catalyst such as copper iodide or palladium acetate to form the final product (E)-1-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea." ] } | |
Numéro CAS |
941946-22-1 |
Formule moléculaire |
C20H22N4O3 |
Poids moléculaire |
366.421 |
Nom IUPAC |
1-[3-(3-ethoxypropyl)-2-oxoquinazolin-4-yl]-3-phenylurea |
InChI |
InChI=1S/C20H22N4O3/c1-2-27-14-8-13-24-18(16-11-6-7-12-17(16)22-20(24)26)23-19(25)21-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H2,21,23,25) |
Clé InChI |
GWXXYFFFGUHXQS-PTGBLXJZSA-N |
SMILES |
CCOCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2Z)-2-(4-chlorobenzylidene)-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B2686369.png)
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2686372.png)


![2-(6-Methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2686376.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2686378.png)
![4-((4-(Thiophen-3-yloxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2686380.png)
![8-fluoro-2-((4-fluoro-2-methylphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2686382.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2686385.png)
![2-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2686386.png)
